6-(4-Bis(beta-chloroethyl)aminophenylazo)-2-naphthalenesulfonic acid
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Overview
Description
2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- is an organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are characterized by the presence of a naphthalene moiety substituted with a sulfonic acid group. This particular compound is notable for its complex structure, which includes a bis(2-chloroethyl)amino group and a diazenyl group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- typically involves multiple steps One common method starts with the sulfonation of naphthalene to produce naphthalenesulfonic acidThe bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with 2-chloroethylamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and diazotization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- involves its interaction with molecular targets through its functional groups. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the alkylation of DNA and proteins. This can result in the disruption of cellular processes and has been explored for its potential in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid: A simpler analog without the diazenyl and bis(2-chloroethyl)amino groups.
6-Amino-2-naphthalenesulfonic acid: Contains an amino group instead of the diazenyl group.
6-Hydroxy-2-naphthalenesulfonic acid: Features a hydroxyl group in place of the diazenyl group.
Uniqueness
2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bis(2-chloroethyl)amino group is particularly significant for its potential therapeutic applications .
Properties
CAS No. |
101931-38-8 |
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Molecular Formula |
C20H19Cl2N3O3S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
6-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H19Cl2N3O3S/c21-9-11-25(12-10-22)19-6-4-17(5-7-19)23-24-18-3-1-16-14-20(29(26,27)28)8-2-15(16)13-18/h1-8,13-14H,9-12H2,(H,26,27,28) |
InChI Key |
ZTJISAAUEAKLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
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